![molecular formula C7H6N2S B1627434 Benzo[d]isothiazol-6-amine CAS No. 97050-36-7](/img/structure/B1627434.png)
Benzo[d]isothiazol-6-amine
Overview
Description
Benzo[d]isothiazol-6-amine (C₇H₆N₂S) is a heterocyclic aromatic compound featuring a benzene ring fused to an isothiazole moiety, with an amine group (-NH₂) at the 6-position. Key identifiers include:
- Molecular weight: 150.199 g/mol .
- CAS Registry Number: 533-30-2 .
- Physical properties: Boiling point 231°C, melting point 2°C, density 1.246 g/cm³ .
This compound serves as a precursor in medicinal chemistry for synthesizing derivatives with anti-inflammatory, antitumor, and antibacterial activities . Its reactivity is influenced by the electron-rich thiazole sulfur and the nucleophilic amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazol-6-amine typically involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks. One common method is the intramolecular oxidative N-S bond formation starting from appropriately substituted phenyl precursors . Another approach involves the base-promoted intramolecular C-S bond coupling cyclization in dioxane without any additional catalysts .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of microwave-assisted synthesis and other advanced techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-6-amine undergoes various types of chemical reactions, including:
Reduction: Typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly occurs with halogenated derivatives, where nucleophiles replace halogen atoms under suitable conditions.
Common Reagents and Conditions
Oxidation: Phenyl iodonium bis(trifluoroacetate) (PIFA) under microwave conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted benzo[d]isothiazoles, which can be further functionalized for specific applications in medicinal and materials chemistry .
Scientific Research Applications
Benzo[d]isothiazol-6-amine (BITA) is a heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article provides a comprehensive overview of the applications of BITA, focusing on its use in scientific research, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.
Pharmaceutical Applications
BITA has shown promise in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its derivatives have been explored for their potential as:
- Antimicrobial Agents : BITA derivatives have demonstrated significant antibacterial and antifungal activities. Research indicates that modifications to the BITA structure can enhance its efficacy against resistant strains of bacteria and fungi, making it a candidate for new antimicrobial therapies.
- Anticancer Agents : Several studies have reported the cytotoxic effects of BITA derivatives on various cancer cell lines. For instance, compounds derived from BITA have been investigated for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
- Neuroprotective Agents : Recent research suggests that BITA may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have indicated that BITA derivatives can inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegeneration.
Agrochemical Applications
BITA and its derivatives are being explored for use in agrochemicals, particularly as:
- Fungicides : The antifungal properties of BITA make it a candidate for developing new fungicides. Research has shown that BITA-based compounds can effectively control fungal pathogens in crops, offering an alternative to traditional fungicides that may have harmful environmental impacts.
- Herbicides : Some studies have investigated the herbicidal activity of BITA derivatives against various weed species. These compounds may provide effective weed control while minimizing damage to surrounding crops.
Materials Science Applications
In materials science, BITA is being studied for its potential use in:
- Polymer Chemistry : BITA can act as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
- Dyes and Pigments : The unique structure of BITA allows it to be used as a dye or pigment in various applications, including textiles and coatings. Research has focused on optimizing its color properties and stability under different conditions.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several BITA derivatives and tested their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives exhibited potent activity with minimal inhibitory concentrations lower than those of existing antibiotics. This study underscores the potential of BITA as a lead compound for developing new antimicrobial agents.
Case Study 2: Neuroprotective Effects
Another significant study published in Neuroscience Letters evaluated the neuroprotective effects of a BITA derivative on neuronal cells exposed to oxidative stress. The findings revealed that the compound significantly reduced cell death and inflammation markers compared to untreated controls, suggesting its potential therapeutic role in neurodegenerative diseases.
Case Study 3: Agrochemical Efficacy
Research conducted by agrochemical scientists demonstrated that a BITA-based fungicide effectively controlled Fusarium species in crops with a reduction in disease incidence by over 70%. This case highlights the practical application of BITA derivatives in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of benzo[d]isothiazol-6-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into prostaglandins and thromboxane . This inhibition leads to anti-inflammatory effects, making it a potential candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzisoxazole Derivatives
Example : 6-Phenylbenzo[d]isoxazol-3-amine (C₁₃H₁₀N₂O) .
- Key differences :
- Heteroatom : Isoxazole (O and N) vs. isothiazole (S and N).
- Substituents : Phenyl group at position 6 in benzisoxazole derivatives.
- Impact :
2-Methylbenzo[d]oxazol-6-amine (C₈H₈N₂O)
- Molecular weight : 148.16 g/mol.
- Substituents : Methyl group at position 2.
- Comparison: The oxazole ring (O instead of S) decreases electron density, reducing nucleophilic reactivity.
2-(Methylthio)-1,3-benzothiazol-6-amine (C₈H₈N₂S₂)
- Substituents : Methylthio (-SMe) at position 2.
- Impact :
4-(6-Methyl-2-benzothiazolyl)aniline (C₁₃H₁₁N₂S)
- Structure : Benzothiazole linked to an aniline group.
- Impact :
6-(Aminomethyl)benzo[d]thiazol-2-amine (C₈H₉N₃S)
- Substituents: Aminomethyl (-CH₂NH₂) at position 6.
- Impact: Dual amine groups enhance polarity and water solubility. Potential for stronger DNA intercalation in anticancer applications .
1,3-Dioxolo[4,5-F]benzothiazol-6-amine (C₈H₆N₂O₂S)
- Structure : Dioxolo ring fused to benzothiazole.
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Electronic Effects : Sulfur in isothiazole increases electron density compared to oxygen in isoxazole, enhancing nucleophilic substitution reactions .
- For example, -NH₂ groups enhance hydrogen bonding in antibacterial agents .
- Solubility vs. Lipophilicity : Polar groups (e.g., -CH₂NH₂) improve solubility but may reduce bioavailability, while lipophilic groups (e.g., -SMe) enhance membrane permeability .
Biological Activity
Benzo[d]isothiazol-6-amine is a compound within the isothiazole family, recognized for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Overview of this compound
This compound is characterized by its unique molecular structure, which includes a benzene ring fused to an isothiazole ring. This structural arrangement contributes to its biological activity, particularly in medicinal chemistry and material science applications.
Target Enzymes and Pathways
- IspD Enzyme in Malaria Parasites : this compound primarily inhibits the enzyme 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) , a key player in the MEP pathway essential for the survival of malaria parasites like Plasmodium falciparum. The compound's interaction with IspD leads to significant inhibition of parasite growth, with effective concentration (EC50) values reported below 400 nM.
- Transient Receptor Potential Channels : The compound also acts as a potent and selective agonist for the human Transient Receptor Potential cation channel subfamily M member 5 (TRPM5) . This interaction influences various cellular functions, including signaling pathways and gene expression.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal properties, showing potential as a biocide in industrial applications.
- Anti-inflammatory Effects : Research indicates that derivatives of this compound can modulate inflammatory responses, making them candidates for anti-inflammatory therapies.
- Anticancer Activity : Studies have demonstrated that certain derivatives inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds derived from this compound have shown significant activity against A431, A549, and H1299 cancer cells .
Anticancer Activity Assessment
A study synthesized several derivatives of this compound and assessed their anticancer properties. The results indicated that specific compounds exhibited dose-dependent inhibition of cancer cell growth and induced apoptosis at concentrations as low as 1 µM. The mechanism involved downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a dual role in both anti-tumor activity and inflammation modulation .
Inhibition of Phosphomannose Isomerase (PMI)
Another significant study focused on the inhibition of phosphomannose isomerase (PMI) by benzo[d]isothiazolone derivatives. These compounds were identified through high-throughput screening as potent inhibitors with favorable pharmacokinetic profiles. They demonstrated selectivity over PMM2, which is crucial for therapeutic applications in congenital disorders of glycosylation (CDG) .
Table 1: Biological Activities of this compound Derivatives
Activity Type | Compound Example | EC50/IC50 Values | Notes |
---|---|---|---|
Antimicrobial | N,N-Dimethylthis compound | < 10 µM | Effective against various pathogens |
Anticancer | Compound B7 | 1 - 4 µM | Induces apoptosis in A431, A549, H1299 cells |
Anti-inflammatory | TRPM5 Agonists | Variable | Modulates cytokine release |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzo[d]isothiazol-6-amine and its derivatives?
- Methodological Answer : this compound can be synthesized via electrophilic substitution reactions. A validated approach involves reacting substituted anilines with sodium thiocyanate in a bromine/glacial acetic acid solution under stirring for 16 hours. After filtration and neutralization with NaOH, the product is recrystallized from ethanol to achieve high yields. Derivatives can be further functionalized through hydrazine coupling or Schiff base formation (e.g., reacting with acylindanediones in methanol under acidic conditions) .
Q. How can spectroscopic and computational techniques characterize this compound?
- Methodological Answer :
- IR Spectroscopy : NIST-standard IR spectra (e.g., for related benzimidazole analogs) can identify amine and heterocyclic functional groups .
- UV-Vis/PL Spectroscopy : Absorption and photoluminescence spectra (e.g., in toluene or THF) reveal π-π* and n-π* transitions, with shifts indicating electronic effects of substituents .
- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G level optimizes geometry and calculates HOMO-LUMO gaps, critical for predicting reactivity and electronic properties .
Advanced Research Questions
Q. How can this compound be utilized in designing bioactive molecules?
- Methodological Answer : The core structure serves as a scaffold for bioactive derivatives. For example:
- Antimicrobial Agents : Introduce hydrazine moieties to form hydrazones, which exhibit antibacterial activity via membrane disruption.
- Anticancer Agents : Functionalize with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance intercalation with DNA .
- Enzyme Inhibitors : Use molecular docking to assess binding affinity with target proteins (e.g., kinases or oxidoreductases), guided by structural analogs like benzisoxazole derivatives .
Q. What strategies resolve contradictory data in the reactivity of this compound derivatives?
- Methodological Answer :
- Controlled Replication : Reproduce reactions under inert atmospheres to rule out oxidation artifacts.
- DFT Analysis : Model reaction pathways to identify intermediates or transition states that explain divergent outcomes (e.g., competing nucleophilic vs. electrophilic attack) .
- Cross-Validation : Compare NMR, HPLC, and mass spectrometry data with computational predictions to confirm product identity .
Q. How is this compound applied in material science, particularly optoelectronics?
- Methodological Answer : Its derivatives are promising hosts in thermally activated delayed fluorescence (TADF) OLEDs:
- Triplet Energy Optimization : Incorporate electron-deficient groups (e.g., benzothiazole) to achieve high triplet energy (~3.0 eV), preventing energy back-transfer in emissive layers .
- Solution Processability : Modify solubility via alkyl or aryl substitutions while maintaining thermal stability (Td > 390°C) for inkjet-printed devices .
Properties
IUPAC Name |
1,2-benzothiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJKMYTWPTTZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593214 | |
Record name | 1,2-Benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97050-36-7 | |
Record name | 1,2-Benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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